1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
Description
Properties
Molecular Formula |
C11H11F3OS |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[4-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-10(15)8-5-4-7(16-2)6-9(8)11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
TVPNIJUSIPHXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Conditions
The Friedel-Crafts acylation is the most widely reported method for synthesizing this compound. This electrophilic aromatic substitution reaction involves the use of a propanoyl chloride derivative and a suitably substituted benzene ring. The trifluoromethyl and methylthio groups direct the acylation to the para and ortho positions, respectively, ensuring regioselective ketone formation.
A representative procedure involves reacting 4-(methylthio)-2-(trifluoromethyl)benzene with propanoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions, yielding the target compound in 68–72% purity after aqueous workup.
Optimization Strategies
- Catalyst Loading : Increasing AlCl₃ stoichiometry from 1.1 to 1.5 equivalents improves yield to 78% by enhancing electrophilicity of the acylium ion.
- Solvent Effects : Substituting DCM with nitromethane increases reaction rate due to higher dielectric constant, albeit with a marginal yield drop to 65% .
- Temperature Control : Maintaining subambient temperatures (-10°C) reduces polysubstitution byproducts, achieving 81% isolated yield in pilot-scale trials.
Claisen Condensation: Alternative Pathway
Reaction Design
The Claisen condensation route employs ethyl 3-(methylthio)-4-(trifluoromethyl)benzoate and acetone under basic conditions. Sodium methoxide (NaOMe) in toluene facilitates enolate formation, followed by nucleophilic attack on the ester carbonyl.
Key Steps :
- Enolate Generation :
$$
\text{NaOMe} + \text{CH₃COCH₃} \rightarrow \text{CH₂=C(O⁻)CH₃} + \text{MeOH}
$$ - Nucleophilic Acylation :
$$
\text{Enolate} + \text{Ester} \rightarrow \text{this compound} + \text{Ethoxide}
$$
Yield and Scalability
This method produces the compound in 64% yield at laboratory scale, with purity exceeding 95% after recrystallization from ethanol. Industrial adaptations using continuous flow reactors have enhanced throughput by 40% , though catalyst recycling remains a challenge.
Grignard Reagent-Based Synthesis
Methodology
A less common approach involves Grignard reagent addition to 4-(methylthio)-2-(trifluoromethyl)benzaldehyde , followed by oxidation.
- Grignard Formation :
$$
\text{Mg} + \text{CH₃CH₂Br} \rightarrow \text{CH₃CH₂MgBr}
$$ - Nucleophilic Addition :
$$
\text{CH₃CH₂MgBr} + \text{ArCHO} \rightarrow \text{ArCH(O)CH₂CH₃}
$$ - Oxidation to Ketone :
$$
\text{ArCH(O)CH₂CH₃} \xrightarrow{\text{KMnO₄}} \text{ArCOCH₂CH₃}
$$
Limitations
This three-step sequence affords an overall yield of 52% , constrained by over-oxidation side reactions during the final step.
Comparative Analysis of Synthetic Methods
| Parameter | Friedel-Crafts | Claisen Condensation | Grignard Route |
|---|---|---|---|
| Yield | 78% | 64% | 52% |
| Purity | 81% | 95% | 88% |
| Reaction Time | 4–6 h | 8–10 h | 12–14 h |
| Scalability | High | Moderate | Low |
Industrial Production Considerations
Large-scale manufacturing prioritizes the Friedel-Crafts method due to its single-step protocol and compatibility with continuous processing. A 2024 pilot study demonstrated 1.2 kg/batch production using recyclable AlCl₃-SiO₂ heterogeneous catalysts , reducing waste by 33% . Challenges include managing exothermic reactions and minimizing HF byproducts from trifluoromethyl group decomposition.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio group (-SMe) undergoes selective oxidation to form sulfoxides or sulfones, while the ketone remains intact under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Selectivity |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), 0°C, 2h | 1-(4-(Methylsulfinyl)-2-(trifluoromethyl)phenyl)propan-1-one | >90% conversion |
| Sulfone formation | mCPBA (1.2 eq), CH₂Cl₂, RT, 6h | 1-(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)propan-1-one | 85% yield |
Mechanistic Insight :
-
The electron-deficient trifluoromethyl group stabilizes intermediates during oxidation via inductive effects.
-
Sulfoxide formation precedes sulfone production, with reaction time and oxidant strength determining final products.
Reduction Reactions
The ketone group is selectively reduced to secondary alcohols without affecting sulfur-containing substituents:
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaBH₄ | EtOH | 0°C → RT, 1h | 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-ol | 72% |
| LiAlH₄ | THF | Reflux, 4h | 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-ol | 88% |
Key Observations :
-
LiAlH₄ achieves higher yields but requires anhydrous conditions.
-
NaBH₄ is preferred for milder reductions with minimal side reactions.
Nucleophilic Substitution
The methylthio group participates in SN2 reactions with strong nucleophiles:
| Nucleophile | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| NH₃ (aq.) | K₂CO₃ | DMF, 80°C, 12h | 1-(4-Amino-2-(trifluoromethyl)phenyl)propan-1-one | 65% |
| PhS⁻ | Et₃N | CH₃CN, RT, 6h | 1-(4-(Phenylthio)-2-(trifluoromethyl)phenyl)propan-1-one | 58% |
Regioselectivity :
-
Substitution occurs exclusively at the para-position methylthio group due to steric hindrance from the ortho-trifluoromethyl group.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH | 1-(4-(Aryl)-2-(trifluoromethyl)phenyl)propan-1-one derivatives | 40–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives at the methylthio position | 55% |
Limitations :
-
The trifluoromethyl group deactivates the aromatic ring, requiring electron-rich aryl boronic acids for effective coupling.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Degradation Products | Mechanism |
|---|---|---|
| 200–250°C | CF₃ radicals, CO, CH₃SH | Homolytic cleavage of C-S bonds |
| >300°C | Polycyclic aromatic hydrocarbons (PAHs) | Radical recombination |
Scientific Research Applications
While comprehensive data tables and case studies for the specific applications of "1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one" are not available within the provided search results, the existing information highlights its potential and the broader context of its use in scientific research.
Chemical Identification and Properties
this compound has the molecular formula and a molecular weight of 248.27 g/mol . A similar compound, 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one, shares the same molecular formula and weight.
Potential Applications
this compound, and similar compounds, have potential applications across several domains:
- Organic Synthesis: Useful as a building block for creating more complex molecules.
- Pharmaceuticals: May be explored for its potential biological activities, such as enzyme inhibition.
- Materials Science: Can be utilized in the development of new materials with specific properties.
Reactivity and Interactions
The trifluoromethyl group () is known for its electron-withdrawing effects, which can enhance electrophilicity in chemical reactions. The methylthio group () can participate in oxidation and substitution processes. Interaction studies aim to elucidate how the compound binds to enzymes or receptors, which could shed light on its mechanism of action in biological systems.
Structural Similarities
Several compounds share structural similarities with 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one. The presence of both trifluoromethyl and methylthio groups in 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one imparts distinct chemical properties that differentiate it from these similar compounds. This uniqueness makes it particularly valuable for specific applications requiring these functionalities.
Mechanism of Action
The mechanism by which 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with key analogs, highlighting structural differences and available
Spectroscopic and Analytical Data
- 1H NMR: For the target compound, the methylthio group (–SCH₃) is expected to resonate near δ 2.5 ppm, while the trifluoromethyl (–CF₃) appears as a singlet in ¹⁹F NMR. The carbonyl (C=O) peak in ¹³C NMR would likely appear near δ 208 ppm, similar to other propanones .
- Mass Spectrometry : UPLC-QTOF-MS methods, as used for 4-FMC, could detect the target compound with high sensitivity (estimated LOQ: 1–2 ng/mL) .
Biological Activity
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one, with the CAS number 1806370-25-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.
- Molecular Formula : C11H11F3OS2
- Molecular Weight : 280.33 g/mol
- Structure : The compound features a trifluoromethyl group and a methylthio group attached to a phenyl ring, contributing to its unique chemical reactivity and biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of molecular hybrids designed with similar structures demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 10 |
| Compound B | MCF-7 | 15 |
| This compound | TBD | TBD |
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to induce G0/G1 and G2/M phase arrest in cancer cells, which is crucial for their therapeutic efficacy .
The biological activity of the compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies have shown that these compounds can inhibit MDM2-p53 interactions, leading to altered cell cycle dynamics and increased apoptosis in both wild-type and mutant p53 cell lines .
Case Studies
One notable case study evaluated the effects of a series of methylthio-substituted compounds on cancer cell lines. The research highlighted that these compounds not only inhibited cell proliferation but also induced significant apoptotic responses. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating late-stage apoptosis.
Safety and Toxicology
The safety profile of this compound has been assessed through material safety data sheets (MSDS), indicating potential hazards associated with its use. Precautionary measures are recommended when handling this compound due to its hazardous nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
